molecular formula C70H60ClN9O16 B131144 Kistamicin B CAS No. 155683-51-5

Kistamicin B

Cat. No.: B131144
CAS No.: 155683-51-5
M. Wt: 1318.7 g/mol
InChI Key: ACUGLGSAQKAJRT-KZGAUPIUSA-N
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Description

The compound Kistamicin B is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the core structure: This step typically involves cyclization reactions to form the polycyclic framework.

    Functional group modifications: Introduction of hydroxyl, chloro, and carboxylic acid groups through selective reactions such as halogenation, hydroxylation, and carboxylation.

    Coupling reactions: Use of coupling agents to attach various side chains and functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently.

Chemical Reactions Analysis

Oxidative Crosslinking Cascade

Kistamicin’s activity relies on three aromatic crosslinks formed during non-ribosomal peptide synthesis (NRPS). These reactions are mediated by Oxy enzymes, which catalyze C–O or C–C bond formation between phenolic/aryl side chains (Table 1).

CrosslinkEnzymes InvolvedBond TypeSubstrates (Residues)Experimental Evidence
C–O–D (Ring 1)OxyC<sub>kis</sub>Phenolic etherTyr<sup>6</sup>–Hpg<sup>4</sup>Gene deletion mutants produce linear peptides
DE (Ring 2)OxyA<sub>kis</sub>BiarylTrp<sup>5</sup>–Hpg<sup>7</sup>ΔoxyA mutants yield monocyclic peptides
A–O–B (Ring 3)OxyC<sub>kis</sub>Phenolic etherDpg<sup>3</sup>–Hpg<sup>1</sup>DFT calculations confirm OxyC<sub>kis</sub> promiscuity

Key Findings :

  • OxyC<sub>kis</sub> acts first, forming the C–O–D ring (Tyr<sup>6</sup>–Hpg<sup>4</sup>), followed by OxyA<sub>kis</sub> catalyzing the DE biaryl linkage (Trp<sup>5</sup>–Hpg<sup>7</sup>) .

  • The A–O–B ring (Dpg<sup>3</sup>–Hpg<sup>1</sup>), a 15-membered phenolic ether, is likely installed by OxyC<sub>kis</sub> due to its demonstrated bifunctionality .

Enzymatic Mechanisms and Binding Affinity

Oxy enzymes require interaction with the X-domain of the NRPS for recruitment. Isothermal titration calorimetry (ITC) revealed binding affinities:

EnzymeK<sub>d</sub> (μM)Binding MechanismSource
OxyC<sub>kis</sub>6.1 ± 0.9Entropy-driven (water displacement)
OxyA<sub>kis</sub>10.4 ± 1.2Entropy-driven (water displacement)

Structural Insights :

  • Crystal structures of the OxyA<sub>kis</sub>/X-domain complex show a conserved interface, enabling "shuffling" between Oxy enzymes during crosslinking .

  • OxyA<sub>kis</sub> exhibits heme instability under oxidative conditions, with rapid bleaching observed via UV/EPR spectroscopy .

Thermodynamic Stability of Crosslinks

Density functional theory (DFT) and molecular mechanics compared native kistamicin with synthetic analogs (Table 2):

Crosslink TypeRing SizeStability (ΔG, kcal/mol)Key Observation
A–O–B (native)15-membered+10.2 ± 1.3Less stable than AB biaryl analogs
AB (hypothetical)12-membered0 (reference)Biaryl linkage favored thermodynamically
C–O–D (native)16-membered+8.7 ± 0.9Higher strain vs. CD biaryl analogs

Implications :

  • Phenolic ether crosslinks (A–O–B, C–O–D) are less stable than biaryl bonds but are enzymatically enforced .

  • OxyC<sub>kis</sub>’s promiscuity overrides thermodynamic preferences, enabling atypical ring formation .

Substrate Specificity of NRPS Domains

The kistamicin NRPS module 6 adenylation (A) domain exhibits strict selectivity for tyrosine (Tyr), unlike permissive A-domains in teicoplanin/balhimycin :

SubstrateActivation Rate (nmol/min/mg)
Tyrosine12.4 ± 1.1
3-Chloro-Tyr<0.5 (detection limit)
Phenylalanine<0.5

This specificity ensures proper incorporation of Tyr<sup>6</sup>, critical for subsequent OxyC<sub>kis</sub>-mediated crosslinking .

Scientific Research Applications

Biosynthesis of Kistamicin B

This compound is produced by the bacterium Amycolatopsis parvosata. The biosynthetic pathway involves several key enzymes, particularly cytochrome P450 enzymes, which play a crucial role in the cyclization and crosslinking of peptide structures.

Key Enzymes Involved

  • OxyC kis : Catalyzes the insertion of the C-O-D ring.
  • OxyA kis : Responsible for installing the DE aryl crosslink.

These enzymes exhibit a high degree of promiscuity, allowing them to catalyze multiple crosslinking reactions within peptides containing phenolic amino acids . The complex structure of this compound, including its unusual 15-membered A-O-B ring, presents challenges for chemical synthesis, making biosynthesis a vital area of study .

Comparison with Other Glycopeptide Antibiotics

AntibioticMechanism of ActionTarget
This compoundInhibits autolysinsPeptidoglycan hydrolases
VancomycinBinds D-Ala–D-Ala terminusCell wall precursors
TeicoplaninSimilar to VancomycinCell wall precursors

Therapeutic Potential

The therapeutic applications of this compound are particularly relevant in the context of rising antibiotic resistance. Its efficacy against various bacterial strains has been documented in several studies.

Case Studies

  • A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Another investigation revealed its antiviral properties, showing effectiveness against influenza virus .

Research Findings and Insights

Recent studies have focused on the structural biology of this compound's biosynthetic enzymes to understand their function better and develop potential analogs with enhanced activity. For instance, research has shown that specific mutations in the OxyA kis enzyme can alter substrate specificity and improve catalytic efficiency .

Highlighted Research Findings

  • The crystal structure of OxyA kis provides insights into its interaction with substrates and potential modifications that could enhance its activity .
  • Isothermal titration calorimetry experiments indicated strong binding affinities between Oxy enzymes and their substrates, suggesting efficient catalytic mechanisms .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Kistamicin B
  • This compound

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

155683-51-5

Molecular Formula

C70H60ClN9O16

Molecular Weight

1318.7 g/mol

IUPAC Name

(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid

InChI

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1

InChI Key

ACUGLGSAQKAJRT-KZGAUPIUSA-N

SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Canonical SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Synonyms

kistamicin B

Origin of Product

United States

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